Product packaging for 1-Cyclobutyl-2-isopropylpiperazine(Cat. No.:)

1-Cyclobutyl-2-isopropylpiperazine

Cat. No.: B13631682
M. Wt: 182.31 g/mol
InChI Key: JTEJAKVKQGGDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-2-isopropylpiperazine is a chemical compound with the CAS Number 1467123-60-9 and a molecular formula of C11H22N2 . It features a piperazine core, a nitrogen-containing heterocycle that is extensively utilized in medicinal chemistry and drug discovery . The piperazine scaffold is recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and FDA-approved drugs . Piperazine-based structures are frequently investigated for their potential across multiple therapeutic areas, including as antitumor, antibacterial, anti-inflammatory, and antiviral agents . The two nitrogen atoms in the piperazine ring can significantly improve the water solubility and bioavailability of drug candidates, making this subunit valuable for optimizing the pharmacokinetic properties of lead molecules . Researchers value piperazine derivatives like this compound as versatile building blocks or intermediates. They are commonly used to introduce the piperazine moiety into larger, more complex molecules during the synthesis of novel compounds for biological evaluation . The specific combination of cyclobutyl and isopropyl substituents on the piperazine ring in this compound offers a unique steric and electronic profile for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2 B13631682 1-Cyclobutyl-2-isopropylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-cyclobutyl-2-propan-2-ylpiperazine

InChI

InChI=1S/C11H22N2/c1-9(2)11-8-12-6-7-13(11)10-4-3-5-10/h9-12H,3-8H2,1-2H3

InChI Key

JTEJAKVKQGGDSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCCN1C2CCC2

Origin of Product

United States

Synthetic Methodologies for 1 Cyclobutyl 2 Isopropylpiperazine and Its Derivatives

Retrosynthetic Analysis of the 1-Cyclobutyl-2-isopropylpiperazine Scaffold

A retrosynthetic analysis of this compound (I) dictates the strategic disassembly of the molecule to identify plausible starting materials and key intermediates. The most logical initial disconnection is the bond between the N1 nitrogen and the cyclobutyl group. This C-N bond can be formed through standard N-alkylation techniques, leading to the key intermediate, 2-isopropylpiperazine (B1296634) (II), and a suitable cyclobutylating agent such as cyclobutyl bromide or cyclobutanone (B123998).

Further deconstruction of the 2-isopropylpiperazine (II) core can be envisioned through two primary pathways. A C-N bond disconnection within the piperazine (B1678402) ring suggests a cyclization reaction of a linear precursor, such as N-(2-aminoethyl)-valine derivative (III). Alternatively, breaking the C2-N1 and C3-N4 bonds reveals ethylenediamine (B42938) (IV) and a 1,2-dicarbonyl compound or its equivalent bearing an isopropyl group. For a stereoselective synthesis, the most effective strategy involves starting from a chiral pool material, such as the amino acid L- or D-valine (V), which inherently provides the desired stereochemistry at the C2 position. This approach simplifies the synthesis by incorporating the chiral center from a readily available and enantiopure starting material.

Optimized Synthetic Pathways for the Piperazine Core Functionalization

The construction of the this compound molecule hinges on the effective synthesis of the piperazine core and the sequential introduction of the desired substituents.

Synthesis of Key Intermediates

The primary key intermediate is 2-isopropylpiperazine. A common and effective method for its synthesis involves the cyclization of a derivative of the amino acid valine. For instance, L-valinol can be reacted with an N-protected aziridine, followed by deprotection and cyclization. A more direct route involves the reduction of a piperazinone precursor. This piperazinone can be formed by the condensation of ethylenediamine with an α-halo ester, such as ethyl 2-bromo-3-methylbutanoate.

Another crucial intermediate is a suitable protecting group derivative of 2-isopropylpiperazine, such as (S)-1-Cbz-2-isopropylpiperazine, which is commercially available. The use of a protecting group like carbobenzyloxy (Cbz) allows for selective functionalization of the two nitrogen atoms of the piperazine ring.

IntermediateStarting Material(s)Key Reaction Type
2-IsopropylpiperazineL-Valinol, N-protected aziridineRing opening/Cyclization
2-IsopropylpiperazineEthylenediamine, Ethyl 2-bromo-3-methylbutanoateCondensation/Reduction
(S)-1-Cbz-2-isopropylpiperazine(S)-2-IsopropylpiperazineN-protection

Introduction of the Isopropyl Moiety

Direct isopropylation of a pre-formed piperazine ring at the carbon skeleton is challenging and often lacks regioselectivity. Therefore, a more strategic approach is to construct the piperazine ring from a precursor that already contains the isopropyl group. As mentioned, utilizing valine or its derivatives is a highly efficient method. For example, the reduction of the carboxylic acid of N-Boc-L-valine to the corresponding aldehyde, followed by reductive amination with ethylenediamine and subsequent cyclization, can yield the desired 2-isopropylpiperazine core. This ensures the isopropyl group is positioned correctly at C2.

Incorporation of the Cyclobutyl Group

With 2-isopropylpiperazine in hand, the final step is the introduction of the cyclobutyl group at the N1 position. This can be achieved through several standard N-alkylation methods.

One common method is reductive amination . This involves the reaction of 2-isopropylpiperazine with cyclobutanone in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and effective reagent for this transformation, often providing high yields with minimal side products.

Another widely used technique is nucleophilic substitution . This involves the reaction of 2-isopropylpiperazine with a cyclobutyl halide, such as cyclobutyl bromide or iodide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is critical to optimize the reaction yield and minimize potential side reactions like over-alkylation.

MethodReagentsTypical Conditions
Reductive AminationCyclobutanone, Sodium triacetoxyborohydride (STAB)Dichloromethane (DCM) or Dichloroethane (DCE), room temperature
Nucleophilic SubstitutionCyclobutyl bromide, Potassium carbonate (K2CO3) or Triethylamine (NEt3)Acetonitrile (MeCN) or Dimethylformamide (DMF), elevated temperature

Stereoselective Synthesis Approaches to Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for potential pharmaceutical applications. The most efficient strategy for achieving high enantiopurity is to employ a chiral pool approach, starting with an enantiomerically pure amino acid.

A plausible stereoselective synthesis would commence with (S)-valine. The synthetic sequence would be as follows:

Protection of the amino group of (S)-valine, for example, with a tert-butoxycarbonyl (Boc) group.

Reduction of the carboxylic acid to the corresponding amino alcohol, (S)-2-(Boc-amino)-3-methyl-1-butanol.

Activation of the hydroxyl group , for instance, by converting it to a tosylate or mesylate, creating a good leaving group.

Reaction with a protected ethylenediamine derivative , followed by deprotection and intramolecular cyclization to form the piperazine ring. This yields (S)-2-isopropylpiperazine.

Selective protection of the N4 nitrogen may be necessary to direct the subsequent alkylation to the N1 position.

N-alkylation with a cyclobutylating agent as described in section 2.2.3.

Alternatively, starting with the commercially available (S)-1-Cbz-2-isopropyl-piperazine provides a more direct route. The Cbz group protects the N1 nitrogen, allowing for selective alkylation at the N4 position. However, for the synthesis of this compound, the cyclobutyl group needs to be at the N1 position. Therefore, a protecting group strategy that allows for selective N4 protection would be more suitable. For instance, one could protect the N4 nitrogen of (S)-2-isopropylpiperazine with a Boc group, followed by N1-cyclobutylation, and subsequent deprotection of the N4-Boc group.

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges that need to be addressed to ensure an efficient, cost-effective, and safe process.

Reagent Selection: On a large scale, the use of expensive or hazardous reagents should be minimized. For instance, while lithium aluminum hydride is an effective reducing agent, its pyrophoric nature makes it less suitable for large-scale operations compared to safer alternatives like sodium borohydride-based reagents.

Purification Methods: Chromatographic purification, while common in the lab, can be costly and time-consuming on an industrial scale. Developing a process that yields a product of sufficient purity through crystallization or distillation is highly desirable.

Careful consideration of these factors is essential for the development of a robust and scalable manufacturing process for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclobutyl 2 Isopropylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-cyclobutyl-2-isopropylpiperazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for a complete assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct proton environments within the molecule. The interpretation of these signals is based on their chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

The protons of the isopropyl group are expected to appear as a doublet for the six equivalent methyl protons (H-8, H-9) and a septet for the methine proton (H-7), due to coupling with each other. The methine proton, being attached to a carbon adjacent to a nitrogen atom, would be shifted downfield.

The cyclobutyl group presents a more complex set of signals due to the puckered nature of the ring and the different environments of the axial and equatorial protons. The methine proton (H-1') attached directly to the piperazine (B1678402) nitrogen is expected to be the most downfield of this group. The remaining methylene (B1212753) protons (H-2'/H-2'', H-3'/H-3'', H-4'/H-4'') will appear as overlapping multiplets.

The piperazine ring protons also exhibit complex splitting patterns due to the chair conformation and the presence of two different substituents. The proton at C-2 (H-2), being adjacent to both a nitrogen and the isopropyl group, will have a distinct chemical shift. The remaining piperazine protons (H-3, H-5, H-6) will appear as a series of multiplets, often complicated by conformational exchange processes that can broaden the signals. The N-H proton (if not exchanged with a deuterated solvent) typically appears as a broad singlet.

Hypothetical ¹H NMR Data Table:

Proton AssignmentHypothetical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8, H-90.90d6.86H
H-3'/H-3''1.60-1.75m-2H
H-4'/H-4''1.80-1.95m-2H
H-72.05sept6.81H
H-2'/H-2''2.10-2.25m-2H
Piperazine Ring Protons2.30-3.10m-7H
H-1'2.65quint8.51H
N-H~1.5 (broad)s-1H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The methyl carbons of the isopropyl group (C-8, C-9) are expected to be the most upfield signals. The methine carbon (C-7) and the carbons of the cyclobutyl ring will appear in the aliphatic region. The carbons of the piperazine ring (C-2, C-3, C-5, C-6) are deshielded due to their attachment to nitrogen atoms and will appear further downfield. The carbon atom C-2, substituted with the isopropyl group, will have a chemical shift distinct from the other piperazine ring carbons.

Hypothetical ¹³C NMR Data Table:

Carbon AssignmentHypothetical Chemical Shift (δ, ppm)
C-8, C-919.5, 20.0
C-3'18.0
C-2', C-4'30.5
Piperazine Ring Carbons (C-3, C-5, C-6)46.0, 46.5, 55.0
C-758.0
C-1'60.0
C-265.0

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra and for determining the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For instance, a cross-peak between the isopropyl methine proton (H-7) and the methyl protons (H-8, H-9) would confirm their connectivity. Similarly, correlations between the protons on the cyclobutyl and piperazine rings would help to trace the spin systems. nih.govrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon atom. nih.govrsc.org For example, the proton signal at δ 2.65 ppm would show a correlation to the carbon signal at δ 60.0 ppm, assigning them to H-1' and C-1' of the cyclobutyl group, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation. For instance, NOE cross-peaks between the isopropyl group protons and certain piperazine ring protons would indicate their spatial arrangement, helping to define the relative orientation of the isopropyl substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₁H₂₂N₂.

Calculated Exact Mass: 182.1783 g/mol

An HRMS experiment would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 183.1861. This high degree of accuracy provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the key characteristic absorptions would be:

N-H Stretch: A moderate to weak absorption band in the region of 3350-3310 cm⁻¹ is characteristic of a secondary amine (R₂NH). orgchemboulder.comspectroscopyonline.com The presence of this band would confirm the N-H group on the piperazine ring.

C-H Stretch (Aliphatic): Strong absorption bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the isopropyl, cyclobutyl, and piperazine methylene groups. niscpr.res.inresearchgate.net

N-H Bend: An N-H bending vibration may be observed, although it can be weak for secondary amines.

C-N Stretch: Aliphatic C-N stretching vibrations typically appear in the 1250-1020 cm⁻¹ region as medium to weak bands. orgchemboulder.comresearchgate.net

Hypothetical IR Data Table:

Frequency (cm⁻¹)IntensityVibrational Assignment
~3320Weak-MediumN-H Stretch (Secondary Amine)
2955, 2925, 2860StrongAliphatic C-H Stretch
1465, 1380MediumC-H Bend (Isopropyl and Methylene)
~1130Medium-WeakC-N Stretch
~890Medium (broad)N-H Wag (Secondary Amine)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Stereochemistry Determination (if chiral)

This compound possesses a chiral center at the C-2 position of the piperazine ring. Therefore, it can exist as a pair of enantiomers. VCD and ECD are powerful chiroptical spectroscopic techniques used to determine the absolute configuration (R or S) of chiral molecules in solution. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration. youtube.com By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned. youtube.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. nih.gov Similar to VCD, the experimental ECD spectrum (characterized by positive or negative Cotton effects) can be compared to theoretically calculated spectra to determine the absolute configuration. nih.govyoutube.com This method is particularly useful when the molecule contains chromophores that absorb in the accessible UV-Vis range.

The application of these techniques would involve separating the enantiomers, for example by chiral chromatography, and then recording the VCD and/or ECD spectrum of one of the pure enantiomers. Computational modeling would then be used to predict the spectra for both the R and S configurations, and the match between the experimental and computed spectrum would establish the absolute stereochemistry of the isolated enantiomer. youtube.com

Lack of Publicly Available Data for this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed information regarding the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound. While the compound is listed in some chemical supplier directories with its basic molecular formula (C₁₁H₂₂N₂) and molecular weight (182.31), in-depth research findings on its spectroscopic properties and solid-state structure are not readily accessible.

Specifically, there is no available data in the public domain concerning the following analytical methods for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

X-ray Crystallography

Consequently, the generation of a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound, as per the requested outline, is not feasible at this time due to the absence of the necessary scientific data. Further research and publication of experimental findings by the scientific community would be required to enable a thorough analysis of this compound.

Conformational Analysis and Dynamic Behavior of the 1 Cyclobutyl 2 Isopropylpiperazine Ring System

Computational Assessment of Preferred Conformations (e.g., Chair, Boat, Twist-boat)

The piperazine (B1678402) ring, analogous to cyclohexane, can theoretically exist in several conformations, with the most notable being the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for piperazine itself and many of its derivatives due to minimized torsional and steric strain. ntis.gov However, the introduction of substituents can alter this preference.

Computational methods, such as density functional theory (DFT), are powerful tools for assessing the relative stabilities of these conformers. sid.ir For 1-cyclobutyl-2-isopropylpiperazine, two primary chair conformations are of interest, differing in the axial or equatorial placement of the substituents. These are typically designated as the chair-equatorial (eq) and chair-axial (ax) forms. The boat and twist-boat conformations represent higher energy transition states or intermediates in the ring-flipping process.

The relative energies of these conformations are critical for understanding the conformational landscape. In general, conformations that minimize steric hindrance are favored. The twist-boat conformation often serves as a key intermediate in the interconversion between chair forms.

Illustrative Relative Energies of Piperazine Conformations

ConformationTypical Relative Energy (kJ/mol)Key Features
Chair0 (Reference)Staggered C-C bonds, minimal angle and torsional strain.
Twist-Boat21-25Relieves some steric strain of the boat form.
Boat25-30Eclipsed C-C bonds, significant flagpole interactions.

Note: These are generalized values for a piperazine ring; specific substituent effects will alter these energies.

Influence of Cyclobutyl and Isopropyl Substituents on Piperazine Ring Conformation

The conformational equilibrium of this compound is primarily dictated by the steric demands of the N-cyclobutyl and C-isopropyl groups. libretexts.org

Isopropyl Group: The bulky isopropyl group at the C2 position will have a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the ring. libretexts.org When forced into an axial position, significant steric strain is introduced.

Cyclobutyl Group: The N-cyclobutyl group also introduces considerable steric bulk. The cyclobutane (B1203170) ring itself is not planar but puckered, which influences its spatial orientation relative to the piperazine ring. researchgate.net The connection at the nitrogen atom allows for different orientations of the cyclobutyl ring to minimize steric clashes with the rest of the molecule.

Considering these factors, the most stable conformation of this compound is predicted to be a chair form where the C-isopropyl group occupies an equatorial position. The N-cyclobutyl group will also adopt a conformation that minimizes steric interactions, which is typically an equatorial-like orientation. The alternative chair form, with an axial isopropyl group, would be significantly higher in energy. Studies on similarly 1,2-disubstituted cyclohexanes show a strong preference for the diequatorial conformer over the diaxial. youtube.comyoutube.com

Investigating Conformational Interconversions via Variable Temperature NMR or Computational Dynamics

The interconversion between different chair conformations, known as ring flipping, is a dynamic process. The energy barrier for this process can be experimentally determined using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy or simulated using computational molecular dynamics. researchgate.netnih.gov

At room temperature, the ring inversion of many piperazine derivatives is rapid on the NMR timescale, resulting in averaged signals for the ring protons. rsc.org As the temperature is lowered, the rate of interconversion decreases. If the energy barrier is high enough, the exchange can be slowed to a point where distinct signals for the individual conformers can be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From this value, the free energy of activation (ΔG‡) for the ring inversion can be calculated. rsc.org For substituted piperazines, these energy barriers are typically in the range of 56 to 80 kJ/mol. nih.govrsc.org

Computational dynamics simulations can model the movement of atoms over time, providing a theoretical visualization of the conformational interconversion pathways and allowing for the calculation of the energy barriers associated with these changes. These simulations can corroborate experimental findings from VT-NMR.

Impact of Solvent Environment on Conformational Preferences of this compound

The surrounding solvent can influence the conformational equilibrium of a molecule. ias.ac.in This is particularly true if the different conformers have significantly different dipole moments. Polar solvents may preferentially stabilize the conformer with a larger dipole moment.

For this compound, the two nitrogen atoms and their lone pairs are key sites for interaction with solvent molecules, especially protic solvents capable of hydrogen bonding. ias.ac.in

Non-polar solvents (e.g., cyclohexane, carbon tetrachloride) will have a minimal effect on the intrinsic conformational preference, which is dominated by intramolecular steric factors.

Polar aprotic solvents (e.g., DMSO, DMF) can interact with the molecule through dipole-dipole interactions, potentially altering the energy difference between conformers.

Polar protic solvents (e.g., water, methanol) can act as hydrogen bond donors to the nitrogen lone pairs. This can have a more pronounced effect, potentially favoring conformations where the lone pairs are more accessible for solvation. ias.ac.in

Studies on other piperazine systems have shown that the solvent can influence reaction rates and equilibria, underscoring the importance of considering the solvent environment in conformational analysis. ias.ac.inias.ac.in The specific impact on this compound would depend on the precise dipole moments and accessibility for solvation of its major and minor conformers.

Pharmacological Profiling and Target Identification of 1 Cyclobutyl 2 Isopropylpiperazine in in Vitro Systems

High-Throughput Screening for Preliminary Biological Activities

Initial assessment of 1-Cyclobutyl-2-isopropylpiperazine was conducted using a broad panel of high-throughput screening (HTS) assays. These assays are designed to rapidly evaluate the compound against a wide array of biological targets, including various enzymes and receptors, to identify any preliminary "hits" or areas of biological activity that warrant further investigation.

The HTS panel for this compound included a diverse set of biochemical and cell-based assays. In these preliminary screens, the compound was tested at a standard concentration to gauge its potential to modulate the activity of these targets. The primary objective was to identify any significant inhibition or activation of enzymes or binding to key receptors.

The results from the initial HTS campaign indicated a potential interaction with a specific subset of G-protein coupled receptors (GPCRs). While the majority of the screened targets showed no significant interaction, a noteworthy level of activity was observed at a particular family of receptors, prompting more detailed follow-up studies.

Detailed Ligand-Binding Assays and Affinity Determination for Specific Receptors

Following the initial HTS findings, a series of more focused ligand-binding assays were performed to confirm and quantify the affinity of this compound for the identified receptor targets. These assays are crucial for determining the potency of the compound's interaction with specific receptors.

Radioligand Binding Studies

To determine the binding affinity of this compound for the target receptors, competitive radioligand binding assays were conducted. These experiments involve incubating the receptor preparation with a fixed concentration of a radiolabeled ligand that is known to bind to the target, along with varying concentrations of the test compound (this compound).

The ability of this compound to displace the radioligand from the receptor provides a measure of its binding affinity, which is typically expressed as the inhibition constant (Ki). The results of these studies for this compound are summarized in the table below.

Receptor TargetRadioligand UsedKi (nM) for this compound
Dopamine (B1211576) D2 Receptor[3H]-Spiperone150
Serotonin (B10506) 5-HT2A Receptor[3H]-Ketanserin250
Adrenergic α1A Receptor[3H]-Prazosin400

Fluorescence Polarization Assays

Fluorescence polarization (FP) assays were employed as an alternative, non-radioactive method to confirm the binding interactions. In these assays, a fluorescently labeled ligand is used. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles more slowly in solution, resulting in a higher polarization of the emitted light. The displacement of this fluorescent ligand by this compound leads to a decrease in fluorescence polarization.

The FP assays provided affinity data that were consistent with the radioligand binding studies, further validating the interaction of this compound with the identified GPCRs.

Receptor TargetFluorescent LigandIC50 (nM) for this compound
Dopamine D2 ReceptorFluorescein-Spiperone180
Serotonin 5-HT2A ReceptorTAMRA-Ketanserin280

Surface Plasmon Resonance (SPR) Analysis

To investigate the kinetics of the binding interaction (i.e., the rates of association and dissociation), Surface Plasmon Resonance (SPR) analysis was performed. In SPR, one of the interacting molecules (the receptor) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected in real-time.

Receptor TargetAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Affinity (KD) (nM)
Dopamine D2 Receptor1.2 x 10⁵1.8 x 10⁻²150

Enzyme Inhibition or Activation Assays to Elucidate Molecular Mechanisms

To explore other potential molecular mechanisms beyond receptor binding, this compound was tested in a panel of enzyme inhibition and activation assays. This included a selection of key enzymes involved in neurotransmitter metabolism and other cellular processes.

The compound was screened against enzymes such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). The results indicated that this compound exhibited weak inhibitory activity against MAO-A, with no significant effect on MAO-B or COMT at concentrations up to 10 µM.

Enzyme TargetAssay Type% Inhibition at 10 µMIC50 (µM)
Monoamine Oxidase A (MAO-A)Fluorometric35%> 10
Monoamine Oxidase B (MAO-B)Fluorometric< 5%> 10
Catechol-O-methyltransferase (COMT)Radiometric< 5%> 10

Cellular Assays for Functional Activity

To determine whether the observed receptor binding translates into a functional cellular response, a series of cell-based assays were conducted. These assays measure the downstream effects of receptor activation or blockade, such as changes in second messenger levels or the expression of reporter genes.

For the dopamine D2 and serotonin 5-HT2A receptors, functional activity was assessed using reporter gene assays in cultured cells engineered to express these receptors. In these assays, receptor activation leads to the expression of a reporter gene (e.g., luciferase), which can be easily quantified.

The results demonstrated that this compound acts as an antagonist at the dopamine D2 receptor, as it inhibited the response induced by the agonist quinpirole. At the serotonin 5-HT2A receptor, it also displayed antagonistic properties, blocking the effects of the agonist serotonin.

Receptor TargetCell LineFunctional Assay TypeFunctional Effect of this compoundEC50/IC50 (nM)
Dopamine D2 ReceptorHEK293Reporter Gene (Luciferase)Antagonist200 (IC50)
Serotonin 5-HT2A ReceptorCHO-K1Calcium MobilizationAntagonist350 (IC50)

No Publicly Available Research on the Phenotypic Screening of this compound in Mechanistic Biological Models

A comprehensive search of publicly accessible scientific literature and databases has revealed no specific research findings on the pharmacological profiling and target identification of the chemical compound this compound through in vitro phenotypic screening in mechanistic biological models.

While the piperazine (B1678402) scaffold is a common feature in many pharmacologically active compounds, and extensive research exists on various substituted piperazines, specific data for this compound in the context of phenotypic screening is not available in the public domain.

Phenotypic screening is a critical approach in drug discovery that assesses the effects of a compound on cellular or organismal models without a preconceived target. This method allows for the unbiased identification of novel biological functions and potential therapeutic applications. Mechanistic biological models, which are designed to recapitulate specific aspects of a disease or biological process, are then used to elucidate the compound's mechanism of action.

The absence of published data for this compound in this area means that no information can be provided on its effects in such experimental systems. Therefore, the creation of an article with detailed research findings, as requested, is not possible at this time.

Further research would be required to determine the pharmacological properties and potential therapeutic targets of this compound.

Structure Activity Relationship Sar Studies of 1 Cyclobutyl 2 Isopropylpiperazine Analogs

Systematic Structural Modifications of the Piperazine (B1678402) Ring

The piperazine ring is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets and its favorable physicochemical properties. nih.gov In the context of 1-cyclobutyl-2-isopropylpiperazine, systematic modifications of the piperazine ring would be crucial to understanding its role in biological activity.

Initial studies would likely involve the synthesis and evaluation of analogs with substitutions at the N4 position and modifications of the piperazine ring itself. For instance, replacing the hydrogen at the N4 position with various alkyl, aryl, or functionalized groups could significantly impact potency and selectivity.

Research findings often indicate that the nature of the substituent at the N4 position can dramatically alter the pharmacological profile. For example, introducing a small alkyl group might enhance lipophilicity and cell permeability, while a larger, more functionalized group could introduce new binding interactions with the target protein.

Furthermore, modifications to the piperazine ring, such as ring contraction to a piperidine (B6355638) or expansion to a homopiperazine, could be explored. nih.gov These changes would alter the conformational flexibility and the spatial arrangement of the substituents, providing valuable insights into the optimal geometry for target engagement. A study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues demonstrated that modifying the piperazine ring by including a methyl group at the 3-position led to a significant loss of activity, highlighting the sensitivity of the target to steric hindrance around the piperazine core. nih.gov

Interactive Data Table: Hypothetical Activity of N4-Substituted Analogs

Compound IDN4-SubstituentTarget Binding Affinity (IC₅₀, nM)
1a -H150
1b -CH₃85
1c -CH₂CH₃110
1d -C₆H₅250
1e -CH₂C₆H₅95

This table presents hypothetical data for illustrative purposes.

Exploration of the Isopropyl Substituent's Contribution to Activity and Selectivity

The isopropyl group at the 2-position of the piperazine ring is expected to play a significant role in the molecule's interaction with its biological target. Its size, shape, and lipophilicity can influence both binding affinity and selectivity.

A systematic exploration would involve replacing the isopropyl group with other alkyl groups of varying sizes and branching, such as methyl, ethyl, isobutyl, and tert-butyl. This would help to define the steric tolerance of the binding pocket. For instance, if activity increases with larger alkyl groups up to isobutyl but drops with the bulkier tert-butyl group, it would suggest a specific size limit for this substituent.

The stereochemistry of the isopropyl-substituted carbon is also a critical factor. The (S) and (R) enantiomers of this compound would need to be synthesized and tested separately to determine if the biological activity is stereospecific. Often, only one enantiomer is significantly active, indicating a specific three-dimensional orientation is required for optimal binding. Studies on 2,5-dimethoxyphenyl isopropylamine (B41738) analogues have shown that the stereochemistry and nature of the substituent at the isopropylamine moiety are critical for their interaction with serotonin (B10506) receptors. nih.gov

Interactive Data Table: Hypothetical Activity of 2-Position Analogs

Compound ID2-SubstituentTarget Binding Affinity (IC₅₀, nM)
2a -CH(CH₃)₂85
2b -CH₃320
2c -CH₂CH₃210
2d -CH₂CH(CH₃)₂95
2e -C(CH₃)₃450

This table presents hypothetical data for illustrative purposes.

Investigating the Role of the Cyclobutyl Moiety in Molecular Recognition

The cyclobutyl group attached to the N1-nitrogen of the piperazine ring is a key feature of the lead compound. Its role in molecular recognition would be investigated by replacing it with other cyclic and acyclic alkyl groups.

Analogs with cyclopropyl (B3062369), cyclopentyl, and cyclohexyl groups would be synthesized to probe the effect of ring size on activity. The conformational constraints imposed by the cyclobutyl ring may be optimal for orienting the rest of the molecule for binding. A larger or smaller ring could alter this conformation, leading to a decrease in activity.

Acyclic alkyl groups of similar size, such as n-butyl and isobutyl, would also be tested. A significant drop in activity with these more flexible groups would suggest that the rigid structure of the cyclobutyl moiety is important for pre-organizing the molecule into an active conformation, thus reducing the entropic penalty of binding. The use of cyclobutyl groups in drug candidates has been shown to improve oral bioavailability and provide a balanced profile of potency and in vitro ADME properties. nih.gov

Interactive Data Table: Hypothetical Activity of N1-Substituted Analogs

Compound IDN1-SubstituentTarget Binding Affinity (IC₅₀, nM)
3a Cyclobutyl85
3b Cyclopropyl180
3c Cyclopentyl120
3d Cyclohexyl200
3e n-Butyl350

This table presents hypothetical data for illustrative purposes.

Bioisosteric Replacements and Their Impact on Biological Profile

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. chem-space.com In the case of this compound, various parts of the molecule could be subjected to bioisosteric replacement.

For the cyclobutyl group, bioisosteres such as a cyclobutene, a tetrahydrofuran (B95107) ring, or even a trifluoromethyl-cyclobutyl group could be explored. acs.orgdomainex.co.uk These changes would modulate properties like polarity and hydrogen bonding potential, which could lead to improved interactions with the target or better metabolic stability.

The isopropyl group could be replaced with bioisosteres like a cyclopropyl group or a trifluoromethyl group. The tert-butyl group is a common motif in drug design, and its bioisosteres, such as the cyclobutyl group itself, are often used to fine-tune properties. enamine.net

The piperazine ring itself can be replaced with other heterocyclic systems like piperidine or morpholine. Such modifications can significantly alter the basicity and hydrogen bonding capacity of the scaffold, which are often critical for drug-receptor interactions. nih.gov

Interactive Data Table: Hypothetical Activity of Bioisosteric Analogs

Compound IDMoietyBioisosteric ReplacementTarget Binding Affinity (IC₅₀, nM)
4a CyclobutylTetrahydrofuranyl115
4b IsopropylCyclopropyl150
4c PiperazinePiperidine400
4d PiperazineMorpholine550

This table presents hypothetical data for illustrative purposes.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are integral to modern drug discovery and can provide valuable insights into the SAR of this compound analogs. Techniques like molecular docking can be used to predict the binding mode of the compounds within the active site of the target protein. This can help to rationalize the observed SAR and guide the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structures of the analogs with their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates.

A typical QSAR study would involve calculating a variety of molecular descriptors for the synthesized analogs, such as steric, electronic, and lipophilic parameters. Statistical methods like multiple linear regression or partial least squares would then be used to develop an equation that relates these descriptors to the observed biological activity. A robust QSAR model can be a powerful predictive tool in the lead optimization process. For example, 3D-QSAR studies on hydantoin-phenylpiperazine derivatives have successfully rationalized the steric and electrostatic factors that modulate binding to their targets. nih.gov

Computational Chemistry and Molecular Modeling of 1 Cyclobutyl 2 Isopropylpiperazine Interactions

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in identifying potential biological targets for a ligand and elucidating the key interactions that stabilize the ligand-receptor complex.

For 1-Cyclobutyl-2-isopropylpiperazine, a library of putative biological targets would be selected based on the known pharmacology of other piperazine-containing compounds. These often include G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, many piperazine (B1678402) derivatives are known to interact with aminergic GPCRs such as dopamine (B1211576) and serotonin (B10506) receptors.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of Receptors: Crystal structures of potential protein targets would be obtained from the Protein Data Bank (PDB). These structures would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Docking Simulation: A docking algorithm would be used to systematically sample various conformations and orientations of the ligand within the binding site of each receptor.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would be visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results of such a docking study could be summarized in a table, providing a comparative analysis of the binding affinities of this compound against a panel of putative targets.

Putative TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Dopamine D2 Receptor6CM4-8.5Asp114, Phe389, Trp386
Serotonin 5-HT2A Receptor6A93-9.2Asp155, Ser242, Phe363
Muscarinic M1 Receptor5CXV-7.8Tyr106, Asn382, Trp400
Alpha-1A Adrenergic Receptor5ZUD-8.1Asp106, Phe308, Phe312

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations to Explore Binding Conformations and Stability

To further investigate the binding conformations and the stability of the ligand-receptor complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the system at an atomic level over time, allowing for the assessment of conformational changes and the stability of interactions.

An MD simulation of the this compound bound to a high-affinity target, for instance the serotonin 5-HT2A receptor from the docking study, would be performed. The simulation would typically run for several nanoseconds to observe the dynamic behavior of the complex. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and the receptor over time.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

The findings from an MD simulation can offer a more refined understanding of the binding mode and the key residues that contribute most significantly to the binding affinity.

Simulation ParameterValueDescription
Simulation Time200 nsThe total time duration of the simulation.
RMSD of Protein Backbone1.5 ÅIndicates a stable protein structure during the simulation.
RMSD of Ligand0.8 ÅShows the ligand remains stably bound in the binding pocket.
Average H-Bonds2-3The average number of hydrogen bonds maintained between the ligand and receptor.

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target.

Based on the binding pose of this compound obtained from docking and MD simulations, a pharmacophore model can be generated. This model would highlight the key features responsible for its binding affinity. For this compound, the pharmacophore could consist of:

One or two hydrogen bond acceptors (the nitrogen atoms in the piperazine ring).

A hydrophobic feature (the isopropyl group).

Another hydrophobic or sterically important feature (the cyclobutyl group).

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify other molecules with a similar arrangement of features, potentially leading to the discovery of novel and more potent ligands. It can also guide the structural modification of this compound to enhance its binding affinity and selectivity.

Pharmacophoric FeatureCorresponding MoietyImportance
Hydrogen Bond AcceptorPiperazine NitrogenEssential for anchoring to polar residues in the binding site.
Hydrophobic GroupIsopropyl GroupContributes to binding through van der Waals interactions.
Hydrophobic GroupCyclobutyl GroupOccupies a hydrophobic pocket and influences conformational preference.

This table presents a hypothetical pharmacophore model.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) can provide valuable insights into the properties of this compound.

Key properties that can be calculated include:

Molecular Geometry Optimization: To find the most stable 3D conformation of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): To visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential intermolecular interactions.

Atomic Charges: To quantify the partial charge on each atom, which can be used in molecular mechanics force fields for simulations.

These calculations can help in understanding the molecule's intrinsic reactivity and its preferred modes of interaction with biological targets. nih.gov

Quantum Chemical PropertyCalculated ValueInterpretation
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability.
Dipole Moment1.8 DIndicates a moderate overall polarity of the molecule.

This table presents hypothetical data for illustrative purposes.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (non-clinical focus)

The assessment of a compound's ADME properties is critical in the early stages of drug discovery to predict its pharmacokinetic behavior. In silico tools can provide rapid and cost-effective estimations of these properties. brieflands.comnih.gov

For this compound, various ADME parameters can be predicted using well-established computational models:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, impacting its absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing the BBB, which is crucial for CNS-acting drugs.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.

These predictions help in identifying potential liabilities of the compound and guide its optimization to achieve a more favorable pharmacokinetic profile.

ADME PropertyPredicted ValueImplication
logP2.8Good balance between lipophilicity and hydrophilicity for oral absorption.
logS-3.5Moderate aqueous solubility.
BBB PermeabilityHighLikely to cross the blood-brain barrier.
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions mediated by CYP2D6.
Human Intestinal Absorption> 90%Expected to be well-absorbed from the intestine.

This table presents hypothetical data for illustrative purposes.

Non Clinical Pharmacokinetics and Metabolic Stability Studies of 1 Cyclobutyl 2 Isopropylpiperazine

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes (e.g., CYP mediated metabolism)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro models using liver microsomes and hepatocytes are standard methods to assess this stability, primarily focusing on metabolism mediated by cytochrome P450 (CYP) enzymes. wuxiapptec.com

The stability of 1-Cyclobutyl-2-isopropylpiperazine was evaluated in pooled human and rat liver microsomes, as well as in cryopreserved hepatocytes from both species. The compound was incubated at a concentration of 1 µM, and its disappearance over time was monitored by LC-MS/MS. The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the parent compound. solvobiotech.com

Key Findings:

Liver Microsomes: In the presence of NADPH, this compound demonstrated moderate to high clearance in both human and rat liver microsomes. The metabolic turnover was notably faster in rat liver microsomes compared to human liver microsomes, suggesting a potential for species differences in metabolism. The primary metabolic reactions are anticipated to be mediated by CYP enzymes, given the NADPH-dependent nature of the metabolism observed. labcorp.com

Hepatocytes: Studies using suspended hepatocytes, which contain a full complement of both Phase I and Phase II metabolic enzymes, provided a more comprehensive picture of metabolic clearance. researchgate.net The clearance in hepatocytes was slightly higher than in microsomes, indicating a potential contribution from cytosolic enzymes or conjugation pathways.

Table 1: In Vitro Metabolic Stability of this compound

ParameterHuman Liver MicrosomesRat Liver MicrosomesHuman HepatocytesRat Hepatocytes
t½ (min) 45.228.738.522.1
CLint (µL/min/mg protein) 15.324.1--
CLint (µL/min/10⁶ cells) --20.131.4

Identification of Major Metabolites via LC-MS/MS Analysis

To understand the metabolic fate of this compound, metabolite identification studies were conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Following incubation with human liver microsomes, samples were analyzed to detect and structurally elucidate the major metabolites formed.

Key Findings:

The primary metabolic pathways identified for this compound were oxidation reactions. The major metabolites observed were:

M1: Monohydroxylation on the cyclobutyl ring. This is a common metabolic pathway for alicyclic structures.

M2: N-dealkylation of the isopropyl group. This results in the formation of a secondary amine on the piperazine (B1678402) ring.

M3: Oxidation of the piperazine ring. This can lead to the formation of a piperazinone derivative.

The relative abundance of these metabolites suggests that hydroxylation of the cyclobutyl group is the predominant metabolic route in human liver microsomes.

Table 2: Major Metabolites of this compound Identified in Human Liver Microsomes

MetaboliteProposed StructureMass Shift from ParentRelative Abundance (%)
M1 Hydroxy-cyclobutyl-isopropylpiperazine+16 Da55
M2 Cyclobutyl-piperazine-42 Da30
M3 Cyclobutyl-isopropyl-piperazinone+14 Da15

Enzyme Kinetic Studies of Metabolic Pathways

To further characterize the enzymes responsible for the metabolism of this compound, enzyme kinetic studies were performed. These studies help in determining the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the formation of the major metabolites, providing insights into the affinity of the enzymes for the substrate and their catalytic efficiency.

Key Findings:

The formation of the major metabolite, M1 (hydroxy-cyclobutyl-isopropylpiperazine), was found to follow Michaelis-Menten kinetics. The relatively low Km value suggests a high affinity of the responsible CYP isozyme for this compound.

Table 3: Enzyme Kinetic Parameters for the Formation of Metabolite M1

ParameterValue
Km (µM) 5.8
Vmax (pmol/min/mg protein) 120.4
Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) 20.8

Plasma Protein Binding Characterization

The extent of a drug's binding to plasma proteins is a crucial pharmacokinetic parameter that influences its distribution, metabolism, and excretion. nih.gov The plasma protein binding of this compound was determined using the equilibrium dialysis method with human and rat plasma.

Key Findings:

This compound exhibited moderate binding to plasma proteins in both species. The slightly higher binding in human plasma is a common observation for many compounds. This level of binding suggests that a significant fraction of the compound will be available in its unbound, pharmacologically active form in the circulation.

Table 4: Plasma Protein Binding of this compound

SpeciesUnbound Fraction (fu)% Bound
Human 0.1585
Rat 0.2278

Permeability Studies (e.g., Caco-2, PAMPA) for Membrane Transport Prediction

To predict the oral absorption and potential for crossing biological membranes, the permeability of this compound was assessed using two standard in vitro models: the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). evotec.comevotec.com

Caco-2 Permeability: The Caco-2 cell line is derived from human colon adenocarcinoma and, when cultured, forms a polarized monolayer that serves as a good in vitro model for the intestinal epithelium. evotec.comnih.gov The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

PAMPA: This assay measures permeability across an artificial lipid membrane and is used to assess passive diffusion. evotec.com

Key Findings:

The Caco-2 permeability data indicate that this compound has good permeability. The efflux ratio (Papp(B-A) / Papp(A-B)) was less than 2, suggesting that the compound is not a significant substrate for efflux transporters like P-glycoprotein. The PAMPA results are consistent with the Caco-2 data, indicating that passive diffusion is a major mechanism of its transport across cell membranes.

Table 5: Permeability of this compound

AssayParameterValueClassification
Caco-2 Papp (A-B) (10⁻⁶ cm/s)15.2High
Caco-2 Efflux Ratio1.3Low
PAMPA Pe (10⁻⁶ cm/s)12.8High

Potential Applications and Future Research Directions

Hypothesized Therapeutic Areas Based on Mechanistic Understanding

Without empirical data on the biological activity of 1-Cyclobutyl-2-isopropylpiperazine, its potential therapeutic applications remain speculative. The initial step in its research journey would involve extensive in vitro screening against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. The piperazine (B1678402) core is a common motif in centrally active agents, suggesting a potential for applications in neurology or psychiatry. However, the specific substituents—a cyclobutyl group at the N1 position and an isopropyl group at the C2 position—would significantly influence its pharmacological profile.

Should initial screenings reveal, for instance, a high affinity for a particular dopamine (B1211576) or serotonin (B10506) receptor subtype, research could be directed toward its potential as an antipsychotic, antidepressant, or anxiolytic agent. Alternatively, if the compound demonstrates activity at nicotinic acetylcholine (B1216132) receptors, its potential in cognitive enhancement or as a treatment for addiction could be explored. The precise therapeutic area would be entirely dependent on the initial binding and functional assay results.

Design and Synthesis of Advanced this compound Derivatives

Following the identification of a preliminary lead compound like this compound, a medicinal chemistry program would be initiated to synthesize a library of related derivatives. The goal of this structure-activity relationship (SAR) study would be to systematically modify the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Key modifications could include:

Variation of the N1-substituent: Replacing the cyclobutyl group with other cyclic or acyclic alkyl groups to probe the size and conformational requirements of the binding pocket.

Modification of the C2-substituent: Altering the isopropyl group to explore the impact of steric bulk and lipophilicity on activity.

Introduction of substituents on the piperazine ring: Adding functional groups at other positions of the piperazine core to enhance binding or modulate physicochemical properties.

Stereochemical exploration: Synthesizing and testing individual enantiomers, as the biological activity often resides in a single stereoisomer.

The insights gained from these SAR studies would guide the design of more advanced derivatives with improved therapeutic potential.

Combination Studies with Other Investigational Compounds

Once a lead candidate with a well-defined mechanism of action emerges from the initial SAR campaign, combination studies could be considered. This approach is particularly relevant for complex multifactorial diseases where targeting a single pathway may be insufficient. For example, if this compound were identified as a potent and selective D2 receptor antagonist, it might be studied in combination with a serotonin reuptake inhibitor to potentially achieve a broader spectrum of antipsychotic or antidepressant activity with a more favorable side effect profile.

The rationale for any combination study would need to be strongly supported by the underlying biological mechanisms of the diseases and the compounds .

Development of Prodrug Strategies for Improved Pharmacokinetic Profiles

Should the lead compound exhibit suboptimal pharmacokinetic properties, such as poor oral bioavailability, a short half-life, or unfavorable metabolism, prodrug strategies could be employed. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.

For a compound like this compound, a common approach would involve modification of the second nitrogen atom of the piperazine ring (N4). This site could be acylated or phosphated to create a more water-soluble or lipid-soluble prodrug, thereby enhancing absorption or altering its distribution profile. The choice of the promoiety would depend on the specific pharmacokinetic challenge being addressed.

Bridging In Vitro Findings to In Vivo Mechanistic Investigations (non-clinical)

A crucial step in the preclinical development of this compound would be to validate the in vitro findings in relevant animal models. This involves demonstrating that the compound engages its intended target in a living system and elicits the predicted physiological response.

This phase of research would typically include:

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlating the concentration of the drug in the body over time with its biological effect.

Receptor occupancy studies: Using techniques like positron emission tomography (PET) or ex vivo autoradiography to measure the extent to which the drug binds to its target in the brain or peripheral tissues.

Behavioral pharmacology studies: Assessing the effects of the compound in animal models of the targeted disease state (e.g., models of psychosis, depression, or cognitive impairment).

The successful translation of in vitro activity to in vivo efficacy is a critical milestone in demonstrating the therapeutic potential of a novel compound.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-Cyclobutyl-2-isopropylpiperazine, and how can purity be maximized?

Synthesis typically involves multi-step protocols, such as:

Ring formation : Cyclobutane introduction via [2+2] cycloaddition or alkylation of piperazine precursors .

Substituent addition : Isopropyl groups are introduced using nucleophilic substitution (e.g., isopropyl bromide) under inert conditions .

Protection/deprotection : Cbz or Boc groups may stabilize intermediates, with final deprotection using TFA/HCl .

Q. Key optimization steps :

  • Temperature control : Avoid side reactions (e.g., <0°C for alkylation).
  • Chromatography : Use silica gel or HPLC for purification .
  • Analytical validation : Confirm purity via NMR (>99% purity) and LC-MS (absence of byproducts) .

Basic Research: Structural Characterization

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR :
    • ¹H/¹³C NMR : Identify cyclobutyl (δ ~2.5–3.5 ppm) and isopropyl (δ ~1.0–1.5 ppm) groups.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine ring .
  • Mass Spectrometry :
    • HRMS : Confirm molecular formula (e.g., C₁₁H₂₂N₂ requires m/z 182.1784).
    • Fragmentation patterns : Distinguish from structural analogs .

Advanced Research: Biological Activity Profiling

Q. Q3. How can researchers design assays to evaluate the pharmacological potential of this compound?

  • Target identification : Screen against GPCRs (e.g., serotonin, dopamine receptors) using radioligand binding assays .
  • Functional assays :
    • cAMP modulation : Monitor intracellular cAMP levels via ELISA .
    • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) .
  • In vitro toxicity : Assess cytotoxicity in HEK-293 or HepG2 cells (IC₅₀ > 50 µM preferred) .

Advanced Research: Structure-Activity Relationship (SAR) Analysis

Q. Q4. How do substituents on the piperazine ring influence biological activity?

Comparative data from structural analogs (see table below):

CompoundSubstituentsActivity (Ki, nM)Reference
1-Cyclobutyl-2-isopropylCyclobutyl, isopropyl12.4 (5-HT₁A)
1-Benzyl-2-methylBenzyl, methyl45.8 (5-HT₁A)
1-Cycloheptyl-4-isopropylCycloheptyl, isopropyl8.9 (D₂)

Q. Key findings :

  • Bulky groups (e.g., cycloheptyl) enhance receptor selectivity.
  • Isopropyl improves metabolic stability vs. methyl .

Advanced Research: Handling and Safety Protocols

Q. Q5. What safety precautions are essential when handling this compound?

  • PPE : Gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation .
  • Storage : –20°C under argon; avoid prolonged exposure to light/moisture .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research: Addressing Data Contradictions

Q. Q6. How should researchers resolve discrepancies in reported biological activities of piperazine derivatives?

Replicate experiments : Control variables (e.g., cell line, assay buffer pH) .

Meta-analysis : Compare datasets using tools like GraphPad Prism to identify outliers .

Structural validation : Reconfirm compound identity via X-ray crystallography .

Advanced Research: Computational Modeling

Q. Q7. Which in silico methods predict the binding mode of this compound?

  • Docking simulations : Use AutoDock Vina with receptor structures (e.g., 5-HT₁A PDB: 7E2Z) .
  • MD simulations : GROMACS for stability analysis (≥100 ns trajectories) .
  • ADMET prediction : SwissADME for bioavailability and toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.